7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic compound characterized by a fused pyrrolo and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. Its unique structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
The compound can be synthesized through various chemical methods, often starting from simpler precursors. Research into this compound has been documented in several scientific publications, indicating its relevance in ongoing studies related to medicinal chemistry and organic synthesis.
7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione belongs to the class of thiones, which are sulfur-containing compounds. It is also classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms within its ring structure.
The synthesis of 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione typically involves multi-step reactions. A common synthetic route includes the condensation of appropriate aldehydes with amines to form intermediate Schiff bases. These intermediates can then undergo cyclization to yield the desired pyrrolo[3,2-d]pyrimidine framework.
The molecular formula of 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione is , with a molecular weight of 333.4 g/mol. The structure features a thione functional group and a fused ring system that contributes to its chemical properties.
Property | Value |
---|---|
Molecular Formula | C19H15N3OS |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione |
InChI | InChI=1S/C19H15N3OS |
InChI Key | BPEULQDHHORMKC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, potentially impacting cell proliferation and apoptosis.
The compound exhibits characteristics typical of heterocyclic compounds, including:
Key chemical properties include:
7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione has potential applications in:
The pyrrolo[3,2-d]pyrimidine core of 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione is typically constructed via [3+3] or [4+2] cycloaddition strategies. In the [3+3] approach, enaminonitrile precursors (e.g., 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile) react with thiocarbonyl equivalents like carbon disulfide or thiourea. This forms the C4-thione and completes the pyrimidine ring through intramolecular cyclization under basic conditions (e.g., KOH/EtOH) [2] [6]. For [4+2] pathways, α,β-unsaturated ketones condense with 6-aminouracil derivatives, followed by dehydrogenation and thionation. Key intermediates include 5-ethoxymethylene-1,3-diaryl-2-thiobarbituric acids, where electrophilic centers at C2, C4, and C6 facilitate ring closure [4].
Table 1: Cyclization Pathways for Pyrrolo[3,2-d]pyrimidine Synthesis
Strategy | Precursors | Conditions | Yield (%) |
---|---|---|---|
[3+3] Cyclization | Enaminonitrile + CS₂ | KOH, EtOH, reflux, 8h | 70–85 |
[4+2] Cycloaddition | 5-Ethoxymethylene thiobarbituric acid + enamine | AcOH, 100°C, 6h | 65–78 |
Domino reactions enable efficient one-step assembly of the thione moiety. Treatment of 1,3-diamine derivatives (e.g., 4-amino-3-phenylpyrrole) with CS₂ under basic conditions triggers sequential nucleophilic addition, cyclization, and aromatization. Optimized protocols use microwave irradiation (120°C, 30 min) to suppress side products, improving yields to >85% [9]. Solvent effects are critical: Dimethylformamide (DMF) enhances solubility of intermediates, while ethanol favors crystallinity of the final thione product [2] [9].
Microwave irradiation drastically accelerates key steps such as cyclocondensation and thionation. Conventional reflux methods (6–12 h) are reduced to 15–40 minutes under microwave conditions (150–200 W, 120–150°C). For example, cyclization of 3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one with Lawesson’s reagent achieves 92% thionation yield in 20 min versus 6h conventionally [10]. Reaction homogeneity is improved using ionic liquid additives (e.g., [BMIM]BF₄), which enhance microwave absorption and reduce decomposition [4].
Table 2: Microwave vs. Conventional Synthesis Optimization
Step | Conventional Method | Microwave Method | Yield Gain |
---|---|---|---|
Cyclocondensation | 8h, reflux, EtOH | 25 min, 150W, DMF | +22% |
Thionation (Lawesson’s) | 6h, toluene, 110°C | 20 min, 200W, THF | +28% |
One-pot strategies integrate core assembly and C7-aryl functionalization. A representative protocol combines phenylglyoxal, malononitrile, and thiourea in acetic acid, generating the pyrrolopyrimidine scaffold with simultaneous introduction of the C7-phenyl group. Post-condensation modifications allow direct installation of C3-alkyl or C5-aryl substituents. For instance, adding aryl halides during cyclization enables Pd-catalyzed C−C coupling, diversifying the C5 position without isolating intermediates [10]. Catalyst screening reveals CeCl₃ or montmorillonite K10 clays as optimal for minimizing by-products (e.g., hydrolyzed aldehydes) and boosting yields to 88% [4] [10].
The C4-thione group serves as a versatile handle for diversification:
Table 3: Thione Modification Reactions and Outcomes
Reaction | Reagent | Product | Application |
---|---|---|---|
S-Alkylation | ClCH₂CO₂Et | 4-(Ethoxycarbonylmethylthio) derivative | CDK2 inhibitors [10] |
Oxidation | H₂O₂/AcOH | Sulfonate | Solubility enhancement |
Heterocyclization | NH₂NH₂, H₂O/EtOH | Pyrazolo-triazolopyrimidine | Anticancer agents [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9